![molecular formula C9H16O2 B114289 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone CAS No. 152589-72-5](/img/structure/B114289.png)
1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone, also known as menthone, is a cyclic monoterpene ketone that is widely used in the fragrance and flavor industries. It has a characteristic minty odor and taste and is found naturally in a variety of plants, including peppermint, spearmint, and pennyroyal. In recent years, menthone has also gained attention in the scientific community for its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone is not fully understood, but studies have suggested that it may exert its therapeutic effects through multiple pathways. One proposed mechanism is the inhibition of the NF-κB pathway, a key regulator of inflammation and immune responses. Menthone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
In addition to its antimicrobial and anti-inflammatory properties, this compound has been shown to have a variety of other biochemical and physiological effects. Studies have suggested that this compound can modulate the activity of ion channels, including calcium and potassium channels, and may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone in lab experiments is its relatively low cost and availability. Menthone can be synthesized or extracted from plant materials, making it a cost-effective option for researchers. However, one limitation is its potential variability in purity and composition, depending on the source and method of synthesis.
Orientations Futures
There are numerous areas of research that could benefit from further investigation into the properties of 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone. One potential area of interest is its potential as an anticancer agent. Studies have suggested that this compound may have anti-proliferative effects on cancer cells and could be a promising candidate for further research.
Another area of interest is the potential use of this compound in the treatment of neurological disorders. Studies have suggested that this compound may have neuroprotective effects and could be a potential treatment option for conditions such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, this compound, or this compound, is a cyclic monoterpene ketone with a variety of potential therapeutic properties. Its antimicrobial and anti-inflammatory properties, as well as its potential neuroprotective effects, make it a promising candidate for further research. While there are limitations to its use in lab experiments, its availability and low cost make it an attractive option for researchers.
Méthodes De Synthèse
Menthone can be synthesized through various methods, including steam distillation of essential oils, chemical extraction from plant materials, and chemical synthesis. One common method of synthesizing 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone is through the oxidation of pulegone, a monoterpene found in pennyroyal oil. This process involves the use of strong oxidizing agents, such as potassium permanganate or chromic acid, to convert pulegone into this compound.
Applications De Recherche Scientifique
Menthone has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic properties. One area of interest is its antibacterial and antifungal activity. Studies have shown that 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone exhibits significant antimicrobial activity against a variety of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Another area of research is the potential use of this compound as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis.
Propriétés
| 152589-72-5 | |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
1-[(1R,2S)-2-hydroxy-1-methylcyclohexyl]ethanone |
InChI |
InChI=1S/C9H16O2/c1-7(10)9(2)6-4-3-5-8(9)11/h8,11H,3-6H2,1-2H3/t8-,9-/m0/s1 |
Clé InChI |
MENKWKGVBCHGEG-IUCAKERBSA-N |
SMILES isomérique |
CC(=O)[C@@]1(CCCC[C@@H]1O)C |
SMILES |
CC(=O)C1(CCCCC1O)C |
SMILES canonique |
CC(=O)C1(CCCCC1O)C |
Synonymes |
Ethanone, 1-(2-hydroxy-1-methylcyclohexyl)-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro-](/img/structure/B114206.png)
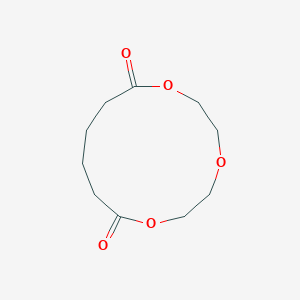
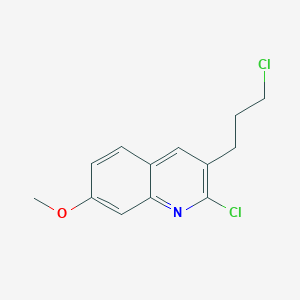
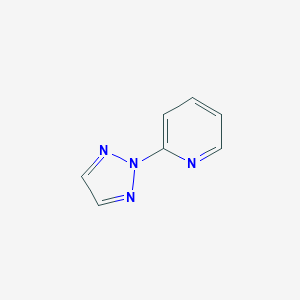
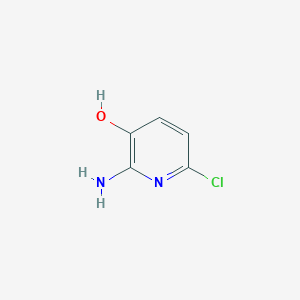
![7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione](/img/structure/B114217.png)
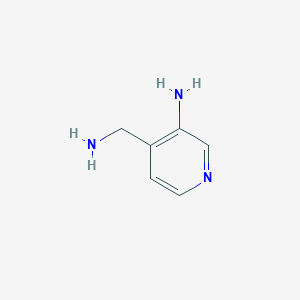
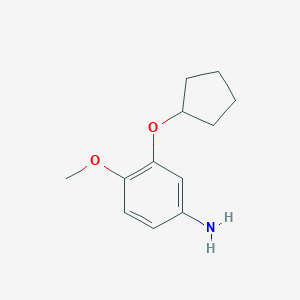

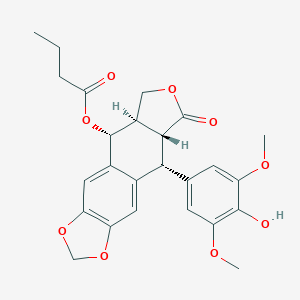

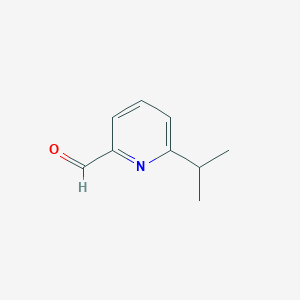
![4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114234.png)
![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B114237.png)
